molecular formula C27H29IN2 B1673937 2-(Diphenylmethyl)-N-((2-iodophenyl)methyl)-3-quinuclidinamine CAS No. 144425-84-3

2-(Diphenylmethyl)-N-((2-iodophenyl)methyl)-3-quinuclidinamine

Cat. No. B1673937
M. Wt: 508.4 g/mol
InChI Key: WSLTYZVXORBNLB-KAYWLYCHSA-N
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Description

L-703,606 is a potent, selective antagonist to the human NK1 receptor.

Scientific Research Applications

Novel Nonpeptide Substance P Antagonist

  • The compound has been identified as a potent, selective, nonpeptide substance P (SP) antagonist. This discovery has implications for understanding interactions of small molecules with peptide receptors and evaluating the therapeutic potential of SP antagonists (Lowe et al., 1992).

Oxidative Dearomatization in Chemistry

  • It is involved in the oxidative dearomatization of phenols and anilines, leading to the formation of cyclohexa-2,4-dienone derivatives and ortho-quinol imines (Quideau et al., 2005).

Muscarinic Acetylcholine Receptor Antagonists

  • A related quinuclidine series has been discovered as a class of muscarinic antagonists, highlighting the compound's role in the development of treatments for respiratory diseases (Laine et al., 2009).

Antihistamine Activity

  • This compound has shown significant antihistamine activity, making it relevant in the treatment of various allergic illnesses (Kaminka et al., 1979).

Asymmetric Hydrogenation in Organic Chemistry

  • It has been used in asymmetric hydrogenation of ketones, leading to the production of chiral alcohols with high stereoselectivity (Arai et al., 2010).

properties

IUPAC Name

(2R,3R)-2-benzhydryl-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29IN2/c28-24-14-8-7-13-23(24)19-29-26-22-15-17-30(18-16-22)27(26)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,22,25-27,29H,15-19H2/t26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLTYZVXORBNLB-KAYWLYCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H]([C@H]2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10162704
Record name L 703606
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Diphenylmethyl)-N-((2-iodophenyl)methyl)-3-quinuclidinamine

CAS RN

144425-84-3
Record name L 703606
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144425843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L 703606
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
I Okun, SE Tkachenko, A Khvat, O Mitkin… - Current Alzheimer …, 2010 - ingentaconnect.com
Dimebon, originally developed as an anti-histamine drug, is being re-purposed for new indications as an effective treatment for patients suffering from Alzheimer's and Huntington’s …
Number of citations: 84 www.ingentaconnect.com

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